molecular formula C20H23N7O7 B608964 Mefox CAS No. 79573-48-1

Mefox

Cat. No.: B608964
CAS No.: 79573-48-1
M. Wt: 473.4 g/mol
InChI Key: AFIMZPFBSYESNQ-STQMWFEESA-N
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Description

MeFox, also known as 4a-hydroxy-5-methyl-tetrahydrofolate, is an oxidation product of 5-methyltetrahydrofolate. It belongs to the group of folate derivatives, which are biologically active compounds essential for various physiological functions. This compound is particularly significant in the context of folate metabolism and oxidative stress analysis .

Mechanism of Action

Target of Action

“Mefox” is a common name for the compound “Mefoxin”, also known as Cefoxitin . It is a semi-synthetic, broad-spectrum cepha antibiotic . The primary targets of Mefoxin are the penicillin-binding proteins (PBPs), or transpeptidases, which are essential for bacterial cell wall synthesis .

Mode of Action

Mefoxin acts as a bactericidal agent by inhibiting bacterial cell wall synthesis . It binds to PBPs and prevents them from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall . This interaction disrupts the cell wall structure, leading to bacterial cell death .

Biochemical Pathways

The action of Mefoxin primarily affects the biochemical pathways involved in bacterial cell wall synthesis. By inhibiting the function of PBPs, Mefoxin disrupts the cross-linking of peptidoglycan layers, which are crucial for maintaining the structural integrity of the bacterial cell wall .

Pharmacokinetics

The pharmacokinetic properties of Mefoxin include minimal metabolism and an elimination half-life of 41-59 minutes . Approximately 85% of the drug is excreted in the urine . These properties influence the bioavailability of Mefoxin, determining its effective concentration in the body and its duration of action .

Result of Action

The molecular and cellular effects of Mefoxin’s action primarily involve the disruption of bacterial cell wall synthesis, leading to bacterial cell death . This makes Mefoxin effective against a broad range of bacteria, including those that produce beta-lactamases, enzymes that confer resistance to many other antibiotics .

Action Environment

The action, efficacy, and stability of Mefoxin can be influenced by various environmental factors. For instance, the presence of beta-lactamases produced by certain bacteria can affect the efficacy of Mefoxin . Mefoxin has been designed to be resistant to many beta-lactamases, enhancing its effectiveness in such environments . The pH and temperature of the environment can also impact the stability and activity of Mefoxin .

Biochemical Analysis

Biochemical Properties

Mefox is involved in the one-carbon cycle, which is essential for DNA synthesis, repair, and methylation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is associated with the enzyme N-acetyltransferase 2, which is involved in the metabolism of drugs and carcinogens .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in kidney cells, higher levels of this compound were associated with lower prevalence of reduced estimated glomerular filtration rate (eGFR) and macroalbuminuria .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it is involved in the methylation cycle where the vitamin B12-dependent methionine synthase transfers the methyl group of this compound to homocysteine, resulting in the formation of tetrahydrofolate (THF) and methionine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound remains stable under certain conditions, and its long-term effects on cellular function have been studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: MeFox can be synthesized from 5-methyltetrahydrofolate through an oxidation process. The method involves dissolving 1 milligram of 5-methyltetrahydrofolate in 1 milliliter of phosphate buffer (0.1 molar, pH 6). Subsequently, 50 microliters of aqueous hydrogen peroxide (30%) is added, and the solution is stirred for 2 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process typically involves controlled oxidation reactions under specific pH and temperature conditions to ensure the stability and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: MeFox primarily undergoes oxidation reactions due to its nature as an oxidation product of 5-methyltetrahydrofolate. It is also involved in various degradation processes under oxidative stress conditions .

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the oxidation of 5-methyltetrahydrofolate is this compound. This compound can further degrade under oxidative conditions, providing insights into the oxidative stress experienced by biological samples .

Scientific Research Applications

MeFox has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

CAS No.

79573-48-1

Molecular Formula

C20H23N7O7

Molecular Weight

473.4 g/mol

IUPAC Name

(2S)-2-[[4-[[(7S)-2-amino-8-methyl-4,9-dioxo-6,7-dihydropyrazino[1,2-a][1,3,5]triazin-7-yl]methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H23N7O7/c1-26-12(9-27-15(17(26)31)24-19(21)25-20(27)34)8-22-11-4-2-10(3-5-11)16(30)23-13(18(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,23,30)(H,28,29)(H,32,33)(H2,21,25,34)/t12-,13-/m0/s1

InChI Key

AFIMZPFBSYESNQ-STQMWFEESA-N

Isomeric SMILES

CN1[C@H](CN2C(=NC(=NC2=O)N)C1=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES

CN1C(CN2C(=NC(=NC2=O)N)C1=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

CN1C(CN2C(=NC(=NC2=O)N)C1=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Mefox;  (6RS)-Mefox; 

Origin of Product

United States

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